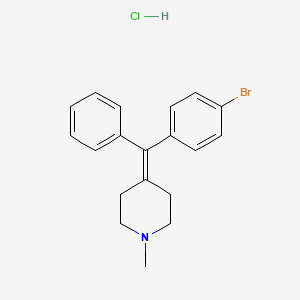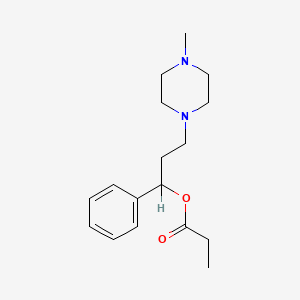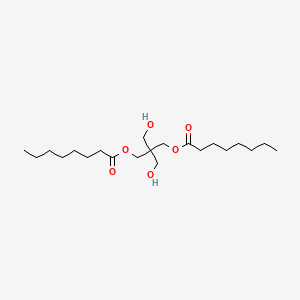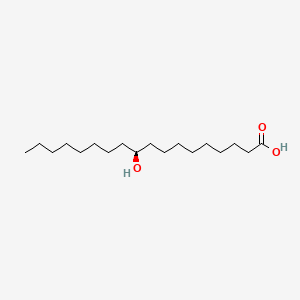
10-Hydroxystearic acid, (10S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10(S)-Hydroxyoctadecanoic acid: is a hydroxylated fatty acid derived from octadecanoic acid It is characterized by the presence of a hydroxyl group at the 10th carbon in the S-configuration
準備方法
Synthetic Routes and Reaction Conditions: 10(S)-Hydroxyoctadecanoic acid can be synthesized through several methods. One common approach involves the hydroxylation of octadecanoic acid using specific catalysts and reagents. For instance, the use of enzymes such as lipoxygenases can facilitate the regioselective hydroxylation of octadecanoic acid under mild conditions. Another method involves chemical hydroxylation using reagents like osmium tetroxide or potassium permanganate, followed by reduction to yield the desired hydroxylated product.
Industrial Production Methods: In industrial settings, the production of 10(S)-Hydroxyoctadecanoic acid often involves biotechnological processes. Microbial fermentation using genetically engineered microorganisms can be employed to produce this compound in large quantities. These microorganisms are engineered to express specific enzymes that catalyze the hydroxylation of octadecanoic acid, resulting in the efficient production of 10(S)-Hydroxyoctadecanoic acid.
化学反応の分析
Types of Reactions: 10(S)-Hydroxyoctadecanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The hydroxyl group can be reduced to yield the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide or potassium permanganate are commonly used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed for reduction.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Formation of 10-ketooctadecanoic acid or 10-carboxyoctadecanoic acid.
Reduction: Formation of octadecanoic acid.
Substitution: Formation of 10-halooctadecanoic acid or 10-aminooctadecanoic acid.
科学的研究の応用
Chemistry: 10(S)-Hydroxyoctadecanoic acid is used as a precursor in the synthesis of various complex molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, 10(S)-Hydroxyoctadecanoic acid is studied for its role in cellular signaling pathways. It is known to modulate the activity of certain enzymes and receptors, influencing cellular processes such as inflammation and apoptosis.
Medicine: This compound has potential therapeutic applications due to its anti-inflammatory and antioxidant properties. It is being investigated for its potential use in treating conditions such as cardiovascular diseases and metabolic disorders.
Industry: In the industrial sector, 10(S)-Hydroxyoctadecanoic acid is used in the production of biodegradable polymers and surfactants. Its hydroxyl group provides a reactive site for polymerization and other chemical modifications.
作用機序
The mechanism of action of 10(S)-Hydroxyoctadecanoic acid involves its interaction with specific molecular targets and pathways. It is known to bind to and modulate the activity of certain enzymes, such as cyclooxygenases and lipoxygenases, which play a role in the biosynthesis of inflammatory mediators. Additionally, it can activate nuclear receptors like peroxisome proliferator-activated receptors, influencing gene expression and cellular metabolism.
類似化合物との比較
- 9-Hydroxyoctadecanoic acid
- 12-Hydroxyoctadecanoic acid
- 10®-Hydroxyoctadecanoic acid
Comparison: 10(S)-Hydroxyoctadecanoic acid is unique due to its specific stereochemistry and position of the hydroxyl group. Compared to 9-Hydroxyoctadecanoic acid and 12-Hydroxyoctadecanoic acid, the hydroxyl group in 10(S)-Hydroxyoctadecanoic acid is positioned differently, leading to distinct chemical and biological properties. The S-configuration also differentiates it from its R-enantiomer, 10®-Hydroxyoctadecanoic acid, resulting in different interactions with biological targets and varying degrees of biological activity.
特性
CAS番号 |
67042-09-5 |
|---|---|
分子式 |
C18H36O3 |
分子量 |
300.5 g/mol |
IUPAC名 |
(10S)-10-hydroxyoctadecanoic acid |
InChI |
InChI=1S/C18H36O3/c1-2-3-4-5-8-11-14-17(19)15-12-9-6-7-10-13-16-18(20)21/h17,19H,2-16H2,1H3,(H,20,21)/t17-/m0/s1 |
InChIキー |
PAZZVPKITDJCPV-KRWDZBQOSA-N |
異性体SMILES |
CCCCCCCC[C@@H](CCCCCCCCC(=O)O)O |
正規SMILES |
CCCCCCCCC(CCCCCCCCC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


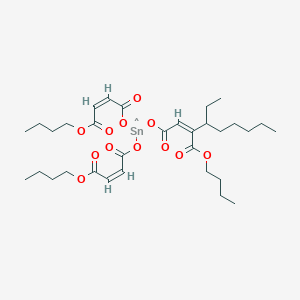
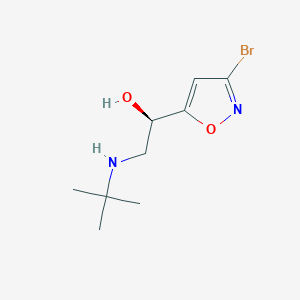
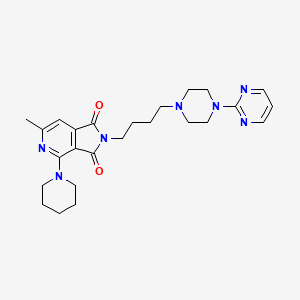
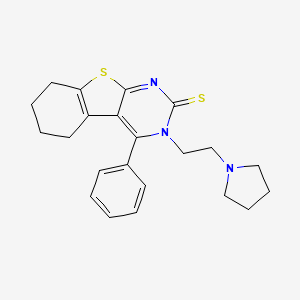
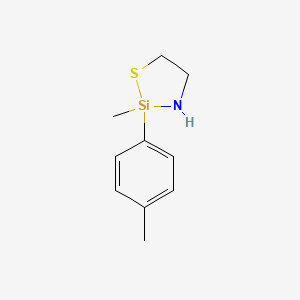

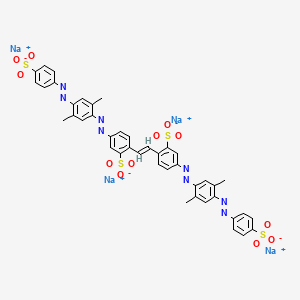
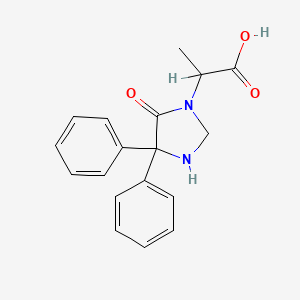

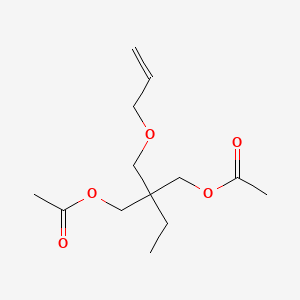
![2,2'-[Methylenebis[4-[1-methyl-1-[4-(oxiranylmethoxy)phenyl]ethyl]-2,1-phenylene]bis(oxymethylene)]bisoxirane](/img/structure/B12719817.png)
